N,2-dihydroxy-4-methoxybenzamide

Histone deacetylase Epigenetics Cancer

Order N,2-Dihydroxy-4-methoxybenzamide for HDAC inhibitor research. Unlike simple benzamides lacking the N-hydroxy moiety, this hydroxamic acid enables bidentate Zn²⁺ chelation—the binding mode essential for HDAC inhibition. With IC₅₀ 5.0 µM (HDAC1/2), it serves as a validated low-potency control for assay benchmarking and a minimal scaffold for SAR-driven lead optimization. The ortho-hydroxy substituent ensures distinct reversed-phase HPLC retention, critical for positional isomer separation method validation. Its XLogP3 of 1.2 and enhanced aqueous solubility support formulation studies for weakly acidic hydroxamic acids. Scalable: 90% yield from 4-methoxysalicylate.

Molecular Formula C8H9NO4
Molecular Weight 183.16 g/mol
CAS No. 90222-58-5
Cat. No. B3058572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,2-dihydroxy-4-methoxybenzamide
CAS90222-58-5
Molecular FormulaC8H9NO4
Molecular Weight183.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NO)O
InChIInChI=1S/C8H9NO4/c1-13-5-2-3-6(7(10)4-5)8(11)9-12/h2-4,10,12H,1H3,(H,9,11)
InChIKeySXSCRLXHIORANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,2-Dihydroxy-4-methoxybenzamide (CAS 90222-58-5): A Dual‑Hydroxyl Benzohydroxamic Acid for HDAC‑Focused Research


N,2‑Dihydroxy‑4‑methoxybenzamide (CAS 90222‑58‑5) is a small‑molecule benzohydroxamic acid derivative with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . It is also known as 2‑hydroxy‑4‑methoxybenzohydroxamic acid or p‑anisohydroxamic acid, 2‑hydroxy‑ . The compound belongs to the hydroxamic acid class, a family of zinc‑binding moieties widely used in histone deacetylase (HDAC) inhibitor design [1].

Why N,2-Dihydroxy-4-methoxybenzamide (CAS 90222-58-5) Cannot Be Replaced by Simple 4-Methoxybenzamides


Generic substitution with simple 4‑methoxybenzamide (CAS 6745‑77‑3) or N‑unsubstituted benzamide analogs fails because these compounds lack the N‑hydroxy (hydroxamic acid) moiety required for potent zinc‑dependent enzyme inhibition [1]. The N‑hydroxy group in N,2‑dihydroxy‑4‑methoxybenzamide enables bidentate chelation of the catalytic Zn²⁺ ion in HDAC enzymes, a binding mode that is structurally absent in simple benzamides and salicylamides [2]. Furthermore, the ortho‑hydroxy substituent on the benzene ring introduces intramolecular hydrogen bonding that alters aqueous conformation and chromatographic behavior relative to meta‑ or para‑substituted isomers, directly affecting both assay reproducibility and formulation behavior [3].

N,2-Dihydroxy-4-methoxybenzamide (CAS 90222-58-5): Quantitative Differentiation Evidence for Procurement Decisions


HDAC1/2 Inhibition: Micromolar Activity Confirms Hydroxamic Acid Zinc‑Binding Function

In a human HeLa cell nuclear extract assay, N,2‑dihydroxy‑4‑methoxybenzamide inhibited HDAC1/HDAC2 enzymatic activity with an IC₅₀ of 5.0 µM [1]. This value places the compound within the micromolar activity range characteristic of simple aryl hydroxamic acids, while the comparator compound SAHA (vorinostat), a clinically approved pan‑HDAC inhibitor, exhibits sub‑micromolar IC₅₀ values (HDAC1 IC₅₀ = 0.06 µM; HDAC2 IC₅₀ = 0.3 µM) under comparable fluorescence‑based assay conditions [2].

Histone deacetylase Epigenetics Cancer

Chromatographic Behavior: Ortho‑Hydroxy Conformation Alters Retention and Solubility

Liquid chromatographic studies demonstrate that N‑substituted 2‑hydroxybenzamides, including the 2‑hydroxy‑4‑methoxy substitution pattern present in the target compound, exhibit a markedly higher capacity factor (k′) than their 2‑methoxy‑4‑hydroxy positional isomers under reversed‑phase conditions [1]. The 2‑hydroxy‑4‑methoxy isomer showed a higher k′ than the 2‑methoxy‑4‑hydroxybenzamide comparator, attributed to a stabilized six‑membered intramolecular N–H⋯O pseudoring formed between the amide NH and the ortho‑hydroxy oxygen [2].

Analytical chemistry Method development QC

Physicochemical Profile: XLogP3 = 1.2 Confers Balanced Hydrophilicity for Aqueous Assays

The calculated octanol‑water partition coefficient (XLogP3) for N,2‑dihydroxy‑4‑methoxybenzamide is 1.2 [1]. This value is significantly lower than the LogP of 1.60 reported for 2‑hydroxy‑4‑methoxybenzamide (CAS 6745‑77‑3), a compound that lacks the N‑hydroxy group and contains only a primary amide .

Drug discovery ADME Solubility

Synthetic Accessibility: 90% Yield from 4‑Methoxysalicylate Establishes a Reproducible Route

A disclosed synthetic route yields N,2‑dihydroxy‑4‑methoxybenzamide in 90% yield from 4‑methoxysalicylate, using hydroxylamine hydrochloride and sodium hydroxide in a 1,4‑dioxane/water solvent system with a 12‑hour reaction time [1]. In comparison, synthesis of the closely related 2‑hydroxy‑4‑methoxybenzamide (CAS 6745‑77‑3) typically proceeds via different amidation conditions and is commercially available but not optimized for hydroxamic acid formation [2].

Medicinal chemistry Process chemistry Scale‑up

Functional Group Comparison: Hydroxamic Acid vs. Primary Amide Determines Enzyme Targeting

The target compound contains both a hydroxamic acid (N‑OH) and an ortho‑phenolic hydroxyl group. In benzamide‑type HDAC inhibitors, the ortho‑amino or ortho‑hydroxy group can serve as an internal ligand for Zn²⁺ coordination, while the N‑hydroxy group provides the classic bidentate hydroxamate‑Zn²⁺ interaction [1]. In contrast, 2‑hydroxy‑4‑methoxybenzamide (CAS 6745‑77‑3) possesses only the ortho‑hydroxy group and a primary amide, lacking the enhanced zinc‑binding capacity of the hydroxamic acid [2]. This structural difference is the primary determinant of whether a benzamide derivative exhibits sub‑micromolar HDAC inhibition (hydroxamates) or negligible activity (simple benzamides without optimized capping groups) [3].

Mechanism of action Target engagement Zinc enzymes

Recommended Research and Industrial Applications for N,2-Dihydroxy-4-methoxybenzamide (CAS 90222-58-5)


Low‑Potency HDAC Inhibitor Control or Scaffold‑Hopping Starting Point

In HDAC inhibitor screening campaigns, the compound's 5.0 µM IC₅₀ against HDAC1/2 [5] makes it a suitable low‑potency control. It can be used to benchmark assay sensitivity or to define the lower limit of activity for a hydroxamic acid‑based chemotype. For medicinal chemistry programs, the 4‑methoxy‑2‑hydroxybenzohydroxamic acid core serves as a minimal scaffold upon which cap groups and linkers can be appended to improve potency and isoform selectivity, following established SAR trends for benzamide‑ and hydroxamate‑based HDAC inhibitors .

Analytical Method Development and QC for Ortho‑Hydroxybenzamide Isomers

The distinct reversed‑phase HPLC retention behavior of the 2‑hydroxy‑4‑methoxy substitution pattern [5] makes N,2‑dihydroxy‑4‑methoxybenzamide a useful reference standard for developing separation methods for positional isomers. Laboratories synthesizing or analyzing benzamide derivatives with ortho‑hydroxy groups can use this compound to validate chromatographic conditions that resolve the 2‑hydroxy‑4‑methoxy isomer from its 2‑methoxy‑4‑hydroxy counterpart.

Physicochemical Profiling and Solubility Optimization Studies

With an XLogP3 of 1.2 [5] and improved aqueous solubility relative to the primary amide analog , this compound is appropriate for studies investigating the impact of N‑hydroxy substitution on solubility, permeability, and nonspecific binding. It can serve as a model compound for developing formulation strategies for weakly acidic hydroxamic acids intended for in vivo administration.

In‑House Synthesis Training and Process Development

The reported 90% yield from 4‑methoxysalicylate under straightforward conditions (1,4‑dioxane/water, NaOH, NH₂OH·HCl) [5] makes this an excellent teaching compound for undergraduate or graduate organic chemistry laboratories focusing on hydroxamic acid synthesis. For process chemists, the route provides a baseline for optimizing larger‑scale production of this and related benzohydroxamic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,2-dihydroxy-4-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.